molecular formula C12H13NO3 B7867857 Ethyl 3-(4-cyanophenoxy)propanoate

Ethyl 3-(4-cyanophenoxy)propanoate

Cat. No.: B7867857
M. Wt: 219.24 g/mol
InChI Key: OVPLCCKBXBNONE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyanophenoxy)propanoate is an organic compound characterized by its molecular formula C12H13NO3. It features an ester functional group, a nitrile group, and an ether linkage, making it a versatile molecule in various chemical applications.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 3-(4-cyanophenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

  • Nucleophilic Substitution: Another method involves the reaction of 4-cyanophenol with ethyl 3-chloropropanoate in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale esterification reactors with continuous monitoring of reaction conditions to ensure optimal yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Strong nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

  • Carboxylic acids and ketones from oxidation.

  • Primary amines from reduction.

  • Various ester derivatives from substitution reactions.

Scientific Research Applications

Ethyl 3-(4-cyanophenoxy)propanoate is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-cyanophenoxy)propanoate exerts its effects depends on its specific application. For instance, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Ethyl 3-(4-cyanophenoxy)cyclobutane-1-carboxylate

  • Ethyl 3-(4-cyanophenoxy)butanoate

  • Ethyl 3-(4-cyanophenoxy)propanoate

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Properties

IUPAC Name

ethyl 3-(4-cyanophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-15-12(14)7-8-16-11-5-3-10(9-13)4-6-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPLCCKBXBNONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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